molecular formula C15H11ClN2O3S2 B2389738 Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate CAS No. 328027-77-6

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate

Cat. No. B2389738
CAS RN: 328027-77-6
M. Wt: 366.83
InChI Key: AFLWZXJTBZPPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate, also known as CBTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBTT is a heterocyclic compound that contains both a thiophene and a thiazole ring in its structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide .

Inhibitory Effects

Some synthesized derivatives of this compound have shown inhibitory effects against certain organisms. For example, compound 12, a derivative, showed a greater inhibitory effect against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Fluorescence Emission

The compound has been used in fluorescence studies. The addition of In 3+ to the compound resulted in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .

Chemical Research

The compound is used in chemical research, particularly in studies involving its properties and synthesis methods .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications.

Safety Information

The compound’s safety information, including its Material Safety Data Sheet (MSDS), is important for its handling and use in research .

properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-2-21-14(20)9-7-22-15(17-9)18-13(19)12-11(16)8-5-3-4-6-10(8)23-12/h3-7H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWZXJTBZPPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate

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